1-Fmoc-3-pyrrolidineacetic acid
Description
Significance of Pyrrolidine (B122466) Scaffolds in Organic and Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a highly significant structural motif in the fields of organic and medicinal chemistry. mdpi.com Its prevalence is a testament to its versatile chemical properties and its ability to impart favorable biological characteristics to a molecule. As a saturated, non-planar ring, the pyrrolidine scaffold provides a three-dimensional (3D) geometry that allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems. nih.govpeptide.com This sp³-hybridized structure is crucial for creating molecular diversity and achieving high-affinity interactions with biological targets like proteins and enzymes. mdpi.com
The significance of the pyrrolidine scaffold is underscored by its presence in a multitude of natural products and FDA-approved drugs. sigmaaldrich.com It is a core component in pharmaceuticals targeting a wide range of conditions, from central nervous system disorders to infectious diseases. peptide.comsigmaaldrich.com Furthermore, the stereogenic centers within the pyrrolidine ring make it an excellent chiral auxiliary and a controller in asymmetric synthesis, enabling the selective production of specific stereoisomers—a critical factor in drug development, as different enantiomers of a molecule can have vastly different biological activities. nih.gov
Role of Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Peptide Chemistry
The Fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in the widely adopted strategy of Solid-Phase Peptide Synthesis (SPPS). nih.govmdpi.com Its primary function is to act as a temporary protecting group for the primary or secondary amine of an amino acid. nextpeptide.comcam.ac.uk This protection prevents the amine from engaging in unwanted side reactions during the formation of a peptide bond with another amino acid.
The widespread use of the Fmoc group stems from its unique chemical lability. It is stable under the acidic and neutral conditions typically used for coupling reactions but can be rapidly and cleanly removed by treatment with a mild base, most commonly a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nextpeptide.comnih.gov This orthogonality allows for the selective deprotection of the N-terminus without disturbing other acid-labile protecting groups on amino acid side chains or the linker attaching the peptide to the solid support. mdpi.comnih.gov This entire process constitutes the Fmoc/tBu (tert-butyl) approach, a major landmark in the history of peptide synthesis. nih.govnextpeptide.com
An additional advantage of the Fmoc group is that its removal can be monitored in real-time using UV spectroscopy. The dibenzofulvene byproduct generated during deprotection has a strong UV absorbance, allowing for precise tracking of the reaction's completion. nextpeptide.com
| Feature | Fmoc Protecting Group | Boc Protecting Group |
| Cleavage Condition | Mild base (e.g., 20% Piperidine in DMF) | Strong acid (e.g., Trifluoroacetic Acid - TFA) |
| Orthogonality | Compatible with acid-labile side-chain protecting groups (e.g., tBu, Trt) | Compatible with base-labile and hydrogenolysis-cleavable groups |
| Synthesis Strategy | Fmoc/tBu Solid-Phase Peptide Synthesis | Boc/Bzl Solid-Phase Peptide Synthesis |
| Monitoring | UV spectroscopy of dibenzofulvene byproduct | Qualitative tests (e.g., ninhydrin (B49086) test) |
| Resin Linkage | Acid-labile linkers (e.g., Wang, Rink Amide) | More acid-stable linkers (e.g., Merrifield) |
Overview of 1-Fmoc-3-pyrrolidineacetic Acid as a Versatile Building Block
This compound integrates the key features of both the pyrrolidine scaffold and the Fmoc protecting group into a single, powerful molecule. It is designed and utilized as a specialized building block for constructing peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved properties such as enhanced metabolic stability and conformational rigidity. nih.gov
The compound's structure is bifunctional. The carboxylic acid group allows it to be coupled to the free amine of a growing peptide chain, while the Fmoc-protected nitrogen on the pyrrolidine ring is ready for subsequent deprotection and elongation of the chain. The pyrrolidineacetic acid core acts as a constrained dipeptide isostere, introducing a specific, rigid bend or turn into the peptide backbone. This is a common strategy to lock a peptide into a bioactive conformation, thereby increasing its affinity for a biological target. mdpi.com
By incorporating this compound into a peptide sequence using standard Fmoc-SPPS protocols, researchers can systematically modify the peptide backbone to explore structure-activity relationships (SAR) and develop novel therapeutic candidates that are resistant to enzymatic degradation. nih.gov
| Property | Value |
| IUPAC Name | 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid |
| CAS Number | 868523-86-8 |
| Molecular Formula | C21H21NO4 |
| Molecular Weight | 351.4 g/mol |
| Appearance | White to off-white powder |
Research Context and Scope of Academic Inquiry
The academic and industrial research context for this compound lies firmly within the field of medicinal chemistry and drug discovery, specifically in the area of peptidomimetics and constrained peptides. mdpi.comnih.gov Natural peptides often make poor drug candidates due to their rapid degradation by proteases and their lack of oral bioavailability. The primary goal of academic inquiry in this area is to overcome these limitations.
The use of building blocks like this compound allows researchers to systematically replace portions of a natural peptide's backbone with non-peptidic scaffolds. mdpi.com This modification is intended to create analogues that retain or enhance the biological activity of the parent peptide while being metabolically stable.
The scope of inquiry includes:
Synthesis of Novel Scaffolds: Designing and synthesizing libraries of peptidomimetics containing constrained heterocyclic elements to explore new chemical space.
Structure-Activity Relationship (SAR) Studies: Investigating how the conformational constraints imposed by the pyrrolidine ring affect the binding affinity and selectivity of a peptide for its target receptor or enzyme. nih.gov
Development of Therapeutic Leads: Using these building blocks to construct novel drug candidates for a wide range of diseases, including cancer and inflammatory disorders, where protein-protein interactions are key targets. mdpi.com
In essence, this compound represents a sophisticated tool for chemists to engineer molecules with precise three-dimensional structures and improved drug-like properties.
Structure
3D Structure
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)11-14-9-10-22(12-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVFSLBJPZLTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Fmoc 3 Pyrrolidineacetic Acid and Its Derivatives
Stereoselective Synthesis of Pyrrolidineacetic Acid Scaffolds
Achieving the desired stereochemistry in the pyrrolidine (B122466) ring is paramount for the biological activity of the final compound. Several strategies have been developed to control the three-dimensional arrangement of substituents on the pyrrolidine core.
Chiral Auxiliaries and Asymmetric Induction
A powerful method for inducing stereoselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org
In the context of pyrrolidine synthesis, chiral auxiliaries can be employed in various reactions, such as alkylations and cycloadditions, to control the formation of stereocenters. researchgate.net For instance, pyroglutamic acid derivatives have been utilized as chiral auxiliaries in the asymmetric synthesis of 1-substituted tetrahydro-β-carbolines, which share structural motifs with some pyrrolidine derivatives. elsevierpure.com The auxiliary guides the addition of substituents to the prochiral molecule in a diastereoselective manner. elsevierpure.com Evans' oxazolidinones and camphor-derived auxiliaries are other classic examples that have been successfully used in asymmetric alkylations and aldol (B89426) reactions to create chiral building blocks. researchgate.net
| Chiral Auxiliary Type | Application Example | Reference |
|---|---|---|
| Pyroglutamic Acid Derivative | Asymmetric synthesis of 1-substituted tetrahydro-β-carbolines | elsevierpure.com |
| Oxazolidinones | Asymmetric alkylations and aldol reactions | researchgate.net |
| Camphor-derived Auxiliaries | Asymmetric alkylation and Diels-Alder reactions | researchgate.net |
Enzymatic Synthesis Approaches for Pyrrolidine Derivatives
Enzymes are highly specific catalysts that can facilitate stereoselective transformations with high efficiency. Their use in the synthesis of pyrrolidine derivatives offers a green and effective alternative to traditional chemical methods. mdpi.comnih.gov For example, enzymatic hydrolysis has been explored for the resolution of racemic mixtures of pyrrolidine derivatives. Although attempts at enzymatic acylation of rac-1-methyl-3-phenylpiperazine were unsuccessful, the enzymatic hydrolysis of an oxalamate group proved to be a viable method for resolving secondary amines. google.com This highlights the importance of selecting the appropriate enzyme and reaction conditions for a successful transformation. google.com
Researchers have also synthesized novel optically active 2-pyrrolidinone (B116388) and pyrrolidine derivatives and studied their inhibitory activity against the autotaxin enzyme. nih.gov This demonstrates the dual role of enzymes as both synthetic tools and biological targets for these compounds. nih.gov
Intramolecular Cyclization Strategies
Intramolecular cyclization is a common and effective method for constructing the pyrrolidine ring. researchgate.netcolab.ws This approach involves the formation of a cyclic structure from a linear precursor through the creation of a new bond within the same molecule. researchgate.net A frequent strategy is the attack of an amine group on a carboxylic acid derivative, leading to the formation of an amide bond and the closure of the ring to form a pyrrolidone, a close relative of pyrrolidine. researchgate.netcolab.ws
Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides has been developed to access conformationally restricted aza[3.1.0]bicycles, which contain a pyrrolidine ring fused to a cyclopropane. nih.gov This reaction proceeds under mild conditions and tolerates a range of functional groups. nih.gov Another approach involves the cyclization of acyclic compounds to form the pyrrolidine skeleton, a key step in the enantioselective synthesis of Anisomycin. nih.gov
Functionalization and Derivatization Strategies
Once the core pyrrolidineacetic acid scaffold is synthesized, further modifications are often necessary to introduce desired properties and functionalities. These derivatization strategies allow for the exploration of a wider chemical space and the optimization of biological activity.
Carboxylic Acid Functionalization via Amide Bond Formation
The carboxylic acid group of 1-Fmoc-3-pyrrolidineacetic acid is a versatile handle for further functionalization, most commonly through the formation of amide bonds. This reaction involves coupling the carboxylic acid with a primary or secondary amine, often facilitated by a coupling reagent. The Fmoc (fluorenylmethyloxycarbonyl) protecting group on the pyrrolidine nitrogen is crucial during this step to prevent unwanted side reactions. researchgate.net Pyrrolidine can be used as an alternative to piperidine (B6355638) for Fmoc-removal, expanding the range of solvents that can be used in solid-phase peptide synthesis. researchgate.net
The synthesis of various bioactive molecules relies on this amide bond formation. For example, new pyrrolidine derivatives with potential analgesic and anti-inflammatory activity were synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines. nih.gov
| Reaction Type | Reagents | Application |
|---|---|---|
| Amide Bond Formation | Carboxylic acid, Amine, Coupling Reagent | Synthesis of peptides and other bioactive amides |
Introduction of Diverse Substituents on the Pyrrolidine Ring
Introducing substituents directly onto the pyrrolidine ring is another key strategy for diversifying the chemical structure. This can be achieved through various C-H functionalization reactions, which allow for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. nih.govrsc.org
For instance, a metal-free, one-pot method for the direct α-arylation of pyrrolidines has been developed. nih.gov This method utilizes a quinone monoacetal as an oxidizing agent and allows for the introduction of various aryl groups at the position alpha to the nitrogen atom. nih.gov This type of functionalization is significant as α-aryl-substituted pyrrolidine moieties are found in many natural alkaloids with interesting biological activities. nih.gov
Furthermore, the development of DNA-compatible reactions has enabled the synthesis of pyrrolidine-fused scaffolds for the creation of DNA-encoded libraries (DELs). acs.org A one-pot, three-component cycloaddition strategy allows for the construction of these complex scaffolds, which can be further diversified by introducing various substituents. acs.org
| Functionalization Strategy | Key Features | Resulting Structures |
|---|---|---|
| α-Arylation | Metal-free, one-pot reaction | α-Aryl-substituted pyrrolidines |
| DNA-Compatible Cycloaddition | Three-component, one-pot | Polysubstituted pyrrolidine-fused scaffolds |
Table of Compounds
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of solvent, base, temperature, and reaction time for the Fmoc protection step.
The synthesis of N-Fmoc protected amino acids generally involves the reaction of the free amino acid with a fluorenylmethoxycarbonylating agent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction is typically carried out in a biphasic system of an organic solvent (like dioxane or acetone) and an aqueous basic solution (such as sodium bicarbonate or sodium carbonate) to neutralize the acid formed during the reaction and to deprotonate the amino group of the starting material, rendering it nucleophilic.
Academic studies on the synthesis of similar Fmoc-protected amino acids provide insights into potential optimization strategies. For instance, the choice of base and its concentration can significantly impact the yield and the formation of byproducts. A common side reaction during Fmoc protection is the formation of di- and tri-peptides if the starting amino acid is not fully deprotonated or if the activated Fmoc reagent reacts with the carboxylate of another amino acid molecule.
The temperature of the reaction is another critical factor. While many Fmoc protection reactions are carried out at room temperature, some may benefit from cooling to 0°C to minimize side reactions. The reaction time is also monitored carefully, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to ensure the reaction goes to completion without significant product degradation.
Table 2: Illustrative Reaction Conditions for Fmoc Protection of Amino Acids
| Starting Material | Fmoc Reagent | Base | Solvent System | Temperature | Reported Yield |
| β-Alanine | Fmoc-OSu | NaHCO₃ | Dioxane/Water | Room Temp. | ~90% |
| L-Proline | Fmoc-Cl | Na₂CO₃ | Acetone/Water | 0°C to Room Temp. | >85% |
| Glycine | Fmoc-OSu | NaHCO₃ | Dioxane/Water | Room Temp. | ~95% |
| (Hypothetical) 3-Pyrrolidineacetic acid | Fmoc-OSu | NaHCO₃ | Dioxane/Water | Room Temp. | Expected >80% |
It is important to note that the purification of the final product is a crucial step in obtaining high-purity this compound. This is typically achieved through extraction and recrystallization or column chromatography. The purity is then confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications in Peptide and Peptidomimetic Chemistry
Integration of 1-Fmoc-3-pyrrolidineacetic Acid into Solid Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the workhorse for the chemical synthesis of peptides. The successful incorporation of atypical amino acids like this compound hinges on its compatibility with established protocols and the selection of appropriate reagents.
The incorporation of this compound, a sterically hindered secondary amino acid, requires careful selection of coupling reagents to ensure efficient amide bond formation. Standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) can be employed. However, for more challenging couplings involving sterically demanding residues, more potent activating agents are often preferred.
Uronium/aminium-based reagents have demonstrated high efficiency in coupling sterically hindered amino acids. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are frequently utilized to achieve high coupling yields. These reagents rapidly form the activated ester of the incoming amino acid, facilitating its reaction with the free amine on the growing peptide chain. The choice of base, typically N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is also crucial to minimize side reactions like racemization.
| Coupling Reagent | Common Activating Additive | Typical Base | Key Characteristics |
| DIC | HOBt | DIPEA | Cost-effective, but can be slower for hindered couplings. |
| HBTU | - | DIPEA | Widely used, efficient for most couplings. |
| HATU | - | DIPEA/Collidine | Highly efficient, particularly for sterically hindered amino acids. |
| PyBOP | - | DIPEA | Phosphonium salt-based, known for high coupling efficiency. |
This table provides a summary of common coupling reagents for incorporating this compound in SPPS. The optimal choice depends on the specific sequence and coupling context.
The incorporation of atypical amino acids like this compound can present challenges during SPPS. Steric hindrance from the bulky pyrrolidine (B122466) ring and the Fmoc group can lead to incomplete coupling reactions, resulting in deletion sequences. To overcome this, strategies such as double coupling (repeating the coupling step) or using a higher excess of the amino acid and coupling reagents are often employed.
Another potential issue is the aggregation of the growing peptide chain, which can be exacerbated by the presence of hydrophobic or conformationally rigid residues. The use of chaotropic salts, such as lithium chloride (LiCl), or solvents with higher polarity can help to disrupt secondary structures and improve solvation of the peptide-resin complex. Microwave-assisted SPPS has also emerged as a powerful technique to enhance coupling efficiency and reduce reaction times, particularly for difficult sequences containing hindered amino acids.
Design and Synthesis of Peptidomimetics Utilizing this compound Scaffolds
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties. This compound serves as a valuable scaffold for the design of such molecules.
The constrained cyclic structure of this compound allows it to act as a mimic of natural amino acids, particularly proline. The pyrrolidine ring restricts the backbone dihedral angles (φ and ψ), similar to proline, thereby inducing specific secondary structures like β-turns and polyproline helices. The acetic acid side chain at the 3-position can be considered a mimic of the side chains of other amino acids. For instance, (2S,3S)-3-carboxymethylproline, the deprotected form of the building block, has been described as a chimera of proline and L-glutamic acid. chim.it This allows for the exploration of structure-activity relationships by replacing natural amino acids with this constrained analogue.
The primary reason for incorporating this compound into a peptide sequence is to introduce conformational constraints. The rigid pyrrolidine ring system significantly reduces the conformational freedom of the peptide backbone in its vicinity. This pre-organization of the peptide into a specific conformation can lead to enhanced binding affinity for a biological target by reducing the entropic penalty of binding.
By strategically placing this building block within a peptide sequence, chemists can induce and stabilize specific secondary structures. For example, its incorporation can promote the formation of well-defined β-turns, which are crucial for molecular recognition in many biological processes. The stereochemistry at the C3 position of the pyrrolidine ring further influences the preferred conformation, providing a tool to fine-tune the three-dimensional structure of the resulting peptidomimetic. This ability to enforce a particular bioactive conformation is a powerful strategy in rational drug design.
Amide Bond Bioisosteres and Pseudopeptide Design
The amide bond is a fundamental feature of peptides, but it is also susceptible to enzymatic cleavage, which limits the in vivo half-life of peptide-based therapeutics. nih.gov One effective strategy to overcome this limitation is the use of amide bond bioisosteres—chemical groups that mimic the spatial arrangement and electronic properties of the amide bond while offering enhanced resistance to hydrolysis. nih.govdrughunter.com This approach is central to the design of pseudopeptides, which are peptide analogs containing non-amide linkages in their backbone.
While common amide bond surrogates include structures like 1,2,3-triazoles and oxadiazoles, the incorporation of conformationally restricted dipeptide mimetics containing the pyrrolidine scaffold, such as that derived from this compound, represents a sophisticated strategy in pseudopeptide design. nih.gov The rigid five-membered ring of the pyrrolidine moiety imposes specific dihedral angle constraints on the peptide backbone, effectively locking it into a preferred conformation. This can be particularly advantageous in mimicking β-turn structures, which are critical for the biological activity of many peptides.
Research on Modified Peptides and Atypical Peptide Structures
The versatility of this compound is further demonstrated in its application for constructing peptides with unconventional architectures and modifications.
Synthesis of Peptides with Post-Translational Modifications
Post-translational modifications (PTMs) are enzymatic modifications of amino acid side chains that occur after protein biosynthesis, playing a crucial role in regulating protein function. sigmaaldrich.comnih.gov The chemical synthesis of peptides bearing PTMs is essential for studying their biological effects. nih.gov Fmoc-based SPPS is the preferred method for synthesizing such modified peptides because the mild reaction conditions used for Fmoc group removal are compatible with a wide range of sensitive PTMs, such as phosphorylation and glycosylation. nih.gov
This compound can be utilized as a synthetic building block to introduce a non-natural modification that mimics or probes the effects of natural PTMs. For instance, the pyrrolidine ring can introduce a localized change in the polarity and steric bulk of the peptide, potentially influencing protein-protein interactions or receptor binding. The synthesis involves the sequential coupling of the Fmoc-protected building blocks, including this compound, onto a solid-phase resin. springernature.comnih.gov
Table 1: Comparison of Common PTMs and the Modification Introduced by this compound
| Feature | Natural PTM (e.g., Phosphorylation) | Modification with this compound |
| Nature of Modification | Addition of a phosphate (B84403) group to Ser, Thr, or Tyr | Incorporation of a pyrrolidineacetic acid moiety |
| Effect on Charge | Introduces a negative charge | Can alter local polarity but is neutral at physiological pH |
| Conformational Impact | Can induce significant conformational changes | Imposes a rigid conformational constraint |
| Synthetic Method | Fmoc-SPPS with protected phosphoamino acids sigmaaldrich.com | Fmoc-SPPS with this compound |
Incorporation into Cyclic Peptides and Peptide Macrocycles
Cyclic peptides and peptide macrocycles are of significant interest in drug development due to their enhanced stability and receptor-binding affinity compared to their linear counterparts. nih.govencyclopedia.pub The conformational constraints imposed by cyclization can pre-organize the peptide into a bioactive conformation, leading to improved potency. nih.gov
This compound is an ideal building block for the synthesis of cyclic peptides. thieme-connect.de Its rigid pyrrolidine ring can serve as a turn-inducing element, facilitating the cyclization process and defining the final three-dimensional structure of the macrocycle. The incorporation of such non-natural amino acids can also enhance the metabolic stability of the cyclic peptide by shielding it from proteolytic degradation. The synthesis of these cyclic peptides is typically achieved through on-resin or solution-phase cyclization following the completion of the linear peptide sequence assembly via Fmoc-SPPS.
Creation of Peptide Analogs with Enhanced Structural Stability
A major challenge in the development of peptide-based drugs is their susceptibility to proteolytic degradation. The introduction of conformationally constrained amino acids, such as those derived from this compound, is a well-established strategy to enhance the structural stability of peptides. researchgate.net The rigid pyrrolidine ring restricts the rotational freedom of the peptide backbone, making it a less favorable substrate for proteases.
Furthermore, the conformational constraints imposed by the pyrrolidine moiety can help to stabilize specific secondary structures, such as β-turns or helical folds, which may be crucial for biological activity. This pre-organization of the peptide into a bioactive conformation can lead to an increase in binding affinity and a reduction in the entropic penalty upon binding to its target receptor. The synthesis of these stabilized peptide analogs follows standard Fmoc-SPPS protocols, with the incorporation of this compound at strategic positions within the peptide sequence. merckmillipore.com
Table 2: Research Findings on the Impact of Pyrrolidine-Containing Amino Acids on Peptide Properties
| Property | Observation | Reference |
| Conformational Rigidity | The pyrrolidine ring restricts the φ and ψ dihedral angles of the peptide backbone. | thieme-connect.de |
| Proteolytic Stability | Incorporation of proline and its analogs can significantly increase resistance to enzymatic degradation. | researchgate.net |
| Receptor Binding | The constrained conformation can lead to higher binding affinity by reducing the entropic cost of binding. | nih.gov |
| Secondary Structure | Pyrrolidine-based residues can act as potent inducers of β-turn structures. | thieme-connect.de |
Role in Combinatorial Chemistry and Diversity Oriented Synthesis
1-Fmoc-3-pyrrolidineacetic Acid as a Core Building Block in Combinatorial Libraries
The structure of this compound is particularly well-suited for its role as a central component in the construction of combinatorial libraries, which are large collections of related compounds. vapourtec.com These libraries are instrumental in modern drug discovery for screening against biological targets to identify new lead compounds. capes.gov.br
In scaffold-based library design, a central core structure is decorated with various chemical appendages to create a family of related molecules. The pyrrolidine (B122466) ring of this compound acts as a privileged scaffold, a structural motif known to be present in many biologically active compounds and natural products. mdpi.comroutledge.com This non-planar, sp³-rich core provides a defined three-dimensional orientation for the appended substituents, which is crucial for specific interactions with biological macromolecules like proteins and enzymes.
The design of a library using this scaffold involves a two-pronged diversification strategy:
Amide Bond Formation: The carboxylic acid group of the acetic acid side chain can be coupled with a diverse set of amines to introduce the first point of variation (R¹).
Fmoc Deprotection and Acylation: The Fmoc protecting group on the pyrrolidine nitrogen can be removed under mild basic conditions. The newly freed secondary amine can then be acylated with a wide range of carboxylic acids, sulfonyl chlorides, or reacted with isocyanates to introduce the second point of variation (R²).
This systematic approach allows for the generation of a large library of disubstituted pyrrolidine derivatives from a single, common core.
This compound is highly compatible with solid-phase synthesis (SPS), a cornerstone technique in combinatorial chemistry. nih.govnih.gov In this method, the synthesis of the library members occurs while they are attached to an insoluble polymer support (resin). This simplifies the purification process, as excess reagents and by-products can be washed away after each reaction step. nih.gov
The use of the Fmoc protecting group is central to its application in SPS. The Fmoc group is stable to the acidic conditions often used to cleave final products from certain resins but is readily removed by treatment with a mild base, such as piperidine (B6355638). This orthogonality allows for selective deprotection and subsequent reaction at the pyrrolidine nitrogen without disturbing other acid-labile protecting groups or the resin linkage. mdpi.comnih.gov
A typical solid-phase synthesis sequence using this compound is outlined below:
| Step | Description | Reagents/Conditions | Purpose |
| 1. Immobilization | The carboxylic acid of this compound is coupled to an amine-functionalized solid support (resin). | Coupling agents (e.g., HBTU, DIC/HOBt) | To anchor the scaffold to the solid phase. |
| 2. Diversification 1 | The Fmoc group is removed from the pyrrolidine nitrogen. | 20% Piperidine in DMF | To expose the secondary amine for the first diversification reaction. |
| 3. Coupling 1 | The exposed amine is reacted with a building block from the first library (e.g., a carboxylic acid). | Coupling agents, diverse carboxylic acids (R¹-COOH) | To introduce the first point of molecular diversity. |
| 4. Diversification 2 | If the initial building block had its own protecting group (e.g., on the R¹ side chain), it could be deprotected here. Alternatively, the side chain of the pyrrolidineacetic acid could be modified. | Varies depending on chemistry | To prepare for the second diversification. |
| 5. Cleavage | The completed library member is cleaved from the solid support. | Strong acid (e.g., Trifluoroacetic acid - TFA) | To release the final purified compound into solution. |
This process can be repeated and varied to create extensive libraries of novel pyrrolidine derivatives.
The solid-phase methodology enables the use of parallel synthesis, a key strategy for high-throughput organic synthesis. nih.gov By physically segregating the solid-phase resin into individual reaction vessels (such as the wells of a microtiter plate), a multitude of different building blocks can be reacted simultaneously.
For example, after immobilizing this compound and removing the Fmoc group, the resin can be split into 96 portions in a microtiter plate. Each portion can then be reacted with a different carboxylic acid (R¹-COOH). Following this, the resulting products can again be pooled and split, or reacted in parallel with a second set of building blocks. This "split-and-pool" or parallel approach allows for the rapid generation of thousands or even millions of distinct compounds. nih.gov This automated process significantly accelerates the drug discovery pipeline by providing a large number of molecules for high-throughput screening (HTS) against biological targets. vapourtec.com
Exploration of Chemical Space for Novel Molecular Entities
The ultimate goal of combinatorial chemistry and DOS is to explore chemical space—the vast multidimensional space of all possible chemical structures—to identify novel molecules with desired properties. nih.govnih.gov this compound serves as an excellent starting point for this exploration due to the inherent structural and stereochemical complexity of its scaffold. souralgroup.com
Diversity-oriented synthesis aims to create libraries of compounds that are not just large in number but also rich in structural diversity. souralgroup.comnih.gov Using this compound, chemists can generate significant diversity by varying the nature of the building blocks used for decoration.
The introduction of different functionalities allows for the systematic probing of structure-activity relationships (SAR). For instance, by creating a library where the R¹ and R² positions are decorated with a range of substituents, researchers can identify which chemical features are critical for biological activity. These compounds can serve as valuable research probes to investigate biological pathways and validate new drug targets. nih.gov
| R¹ Substituent (from R¹-COOH) | R² Substituent (from R²-X) | Potential Properties Introduced |
| Aromatic/Heterocyclic Acids | Aliphatic Acid Chlorides | Introduces π-stacking potential and rigidity. |
| Amino Acids | Sulfonyl Chlorides | Introduces chirality, H-bond donors/acceptors. |
| Aliphatic Carboxylic Acids | Isocyanates | Modulates lipophilicity and flexibility. |
| Biotinylated Acids | Fluorescent Tags | Creates probes for biochemical assays (pull-downs, imaging). |
This systematic variation allows for a broad exploration of the chemical space surrounding the pyrrolidine core.
While broad, diverse libraries are useful for initial hit discovery, it is often more efficient to create "focused" libraries for lead optimization. A focused library is a smaller, more targeted collection of compounds designed around a scaffold known or predicted to interact with a specific family of biological targets. vapourtec.com
The pyrrolidine scaffold is a key feature in many inhibitors of enzymes such as proteases and glycosidases. nih.govnih.gov For example, research has demonstrated the successful development of focused libraries based on pyrrolidine scaffolds to identify potent and selective inhibitors for targets like HIV-1 integrase and α-L-rhamnosidase. nih.govnih.gov By using this compound as the core, chemists can design a focused library where the R¹ and R² substituents are specifically chosen to mimic the known binding interactions of a particular enzyme's active site. This approach increases the probability of finding potent and selective drug candidates compared to screening a completely random library.
Structural and Conformational Analysis in Academic Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental tools for confirming the chemical identity and probing the conformational dynamics of 1-Fmoc-3-pyrrolidineacetic acid in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Preferences
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for investigating the conformational preferences of molecules in solution. For pyrrolidine-containing structures, NMR studies, including ¹H and ¹³C NMR, provide insights into the puckering of the five-membered ring and the orientation of its substituents. nih.govfrontiersin.org The conformation of the pyrrolidine (B122466) ring, Z/E isomerism of peptide bonds, and hindered rotation of adjacent monomers are key factors that define the spatial structure of oligomers containing pyrrolidine units. frontiersin.org
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight and structural integrity of this compound. Electrospray ionization (ESI) is a common method for analyzing Fmoc-protected amino acids and peptides. nih.govmdpi.com
In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. For Fmoc-protected dipeptides, a characteristic fragmentation involves a McLafferty-type rearrangement followed by the loss of CO₂, resulting in an [M+H-Fmoc+H]⁺ ion. nih.gov Tandem mass spectrometry (MS/MS or MSⁿ) experiments can further elucidate the structure by inducing fragmentation of selected ions, which helps to distinguish between isomers. nih.gov High-resolution mass spectrometry (HRMS) is often employed to validate the elemental composition of the synthesized compound with high accuracy. acs.org
Table 1: Representative Mass Spectrometry Data for Fmoc-Protected Amino Acids
| Ion Type | Description | Common Observation |
| [M+H]⁺ | Protonated molecular ion | Used to confirm the molecular weight of the parent compound. nih.gov |
| [M-H]⁻ | Deprotonated molecular ion | Observed in negative ion mode, useful for acidic compounds. nih.gov |
| [M+H-Fmoc+H]⁺ | Ion after loss of the Fmoc group | A characteristic fragment resulting from a McLafferty-type rearrangement. nih.gov |
Crystallographic Studies of Pyrrolidineacetic Acid Derivatives
Crystallographic studies provide precise information about the three-dimensional arrangement of atoms in the solid state, offering a static picture of the molecule's preferred conformation and intermolecular interactions.
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the absolute configuration of chiral molecules. nih.gov For derivatives of pyrrolidineacetic acid, this technique can unambiguously establish the stereochemistry at the chiral centers of the pyrrolidine ring. The resulting crystal structure provides precise data on bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the solid state. This experimental data is invaluable for validating the results of computational models. acs.orgnih.gov
Analysis of Crystal-State Structures and Intermolecular Interactions
The analysis of crystal packing reveals how molecules of this compound and its derivatives interact with each other in the solid state. These intermolecular interactions, such as hydrogen bonds and van der Waals forces, govern the supramolecular assembly. mdpi.comrsc.org
Computational Chemistry and Molecular Modeling for Conformational Analysis
Computational chemistry complements experimental techniques by providing detailed insights into the conformational landscape and energetics of this compound.
Theoretical studies, often using Density Functional Theory (DFT), are employed to optimize molecular geometries and predict stable conformations. frontiersin.orgnih.gov These calculations can be performed in vacuo (in the gas phase) or with a solvent model to simulate solution-phase behavior. nih.gov The results of these computations, such as the relative energies of different conformers (e.g., various ring puckers of the pyrrolidine), can be compared with experimental data from NMR or X-ray crystallography to provide a comprehensive understanding of the molecule's structural dynamics. frontiersin.org For instance, the calculated structure of a β-proline tetrapeptide conformer was shown to be similar to the solid-state structure determined by X-ray analysis, with a root-mean-square deviation (RMSD) for heavy atoms in the range of 0.40 to 1.0 Å. frontiersin.org Molecular electrostatic potential maps can also be generated to identify regions of the molecule that are electron-rich or electron-poor, which helps in predicting sites for intermolecular interactions. nih.gov
Prediction of Low-Energy Conformations
The conformational flexibility of the pyrrolidine ring and the rotational freedom of the exocyclic acetic acid chain and the Fmoc group result in a multitude of possible three-dimensional arrangements for this compound. Identifying the low-energy conformations is crucial for understanding its behavior at a molecular level.
Computational methods, particularly density functional theory (DFT), are powerful tools for predicting these stable conformers. researchgate.net The process typically involves a systematic search of the conformational space, followed by geometry optimization of the identified conformers. For pyrrolidine derivatives, key conformational features include the puckering of the five-membered ring, which can adopt 'endo' or 'exo' forms, and the cis/trans isomerism of the amide bond formed by the Fmoc group and the pyrrolidine nitrogen. nih.govnih.gov
Table 1: Key Conformational Parameters of Pyrrolidine Derivatives
| Parameter | Description | Common States | Influencing Factors |
| Ring Pucker | Deviation of the pyrrolidine ring atoms from a mean plane. | Cγ-endo, Cγ-exo | Substituents, solvent, electronic effects. nih.govfrontiersin.org |
| Amide Isomerism | Orientation around the Fmoc-N bond. | cis, trans | Steric hindrance, n → π* interactions. nih.govsigmaaldrich.com |
| Side Chain Torsion | Rotation of the acetic acid group. | Multiple rotamers | Intramolecular hydrogen bonding, crystal packing. |
Structure-Activity Relationship (SAR) Studies based on Conformational Data
The conformation of a molecule is intrinsically linked to its biological activity. Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure, including its conformational preferences, affect its interaction with biological targets. For derivatives of this compound, conformational data is a cornerstone of SAR investigations.
By synthesizing and testing a series of related compounds, researchers can correlate specific structural features with biological outcomes. nih.govnih.gov For instance, constraining the pyrrolidine ring in a particular pucker or biasing the cis/trans amide bond equilibrium can lead to significant changes in activity. sigmaaldrich.com Molecular modeling studies on related compounds, such as 3,5-bis(arylidene)-4-piperidones, have shown that differences in the relative locations of aromatic rings due to conformational changes can significantly impact cytotoxicity. elsevierpure.com
In the context of peptide science, incorporating conformationally defined building blocks like this compound derivatives can lead to peptides with enhanced stability, receptor affinity, and specific secondary structures. sigmaaldrich.com The conformational analysis provides the rational basis for designing these modified peptides.
Molecular Dynamics Simulations for Dynamic Behavior
While the prediction of low-energy conformations provides a static picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecules like this compound in a simulated environment, such as in solution or interacting with a biological receptor. nih.govnih.gov
MD simulations can reveal the flexibility of the pyrrolidine ring, the dynamics of the cis/trans isomerization of the Fmoc-N bond, and the conformational transitions of the acetic acid side chain. nih.gov For example, MD simulations have been used to investigate the self-assembly of Fmoc-dipeptides, where the aromatic stacking of the Fmoc groups plays a crucial role. researchgate.net Similar simulations on this compound could provide insights into its aggregation properties and its interactions with other molecules.
Furthermore, MD simulations are instrumental in understanding how the compound might bind to a protein target. By simulating the ligand-protein complex, researchers can assess the stability of the binding mode, identify key interactions, and understand the role of conformational changes in the binding process. nih.govnih.gov
Advanced Research Directions and Future Perspectives
Development of Next-Generation Pyrrolidine-Based Building Blocks
The foundational pyrrolidine (B122466) scaffold, a five-membered nitrogen heterocycle, is a staple in medicinal chemistry due to its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule. nih.govresearchgate.net Research is actively pushing beyond simple substituted pyrrolidines to create "next-generation" building blocks with superior and more complex attributes. The goal is to design molecules that offer greater control over conformation and physicochemical properties. nih.govnih.gov
Key areas of development include:
Spirocyclic Pyrrolidines: These compounds, where the pyrrolidine ring is part of a spiro system, are gaining attention as advanced building blocks for drug discovery. enamine.netnih.govresearchgate.net Their rigid, three-dimensional structure is a significant departure from the "flatland" of aromatic compounds, offering a way to improve binding selectivity. acs.org Efficient two-step syntheses from common ketones have made these complex scaffolds more accessible, with applications in creating the core of antibacterial agents like Sitafloxacin and Olamufloxacin. enamine.netnih.govresearchgate.net
Bridged Pyrrolidines: Introducing a bridge to the pyrrolidine ring, such as in 2,4-methanoprolines, creates a conformationally constrained structure. acs.orgenamine.netenamine.net This modification not only reduces the molecule's conformational flexibility, which can be advantageous for binding to biological targets, but also often improves properties like aqueous solubility while decreasing lipophilicity. enamine.netenamine.net These features directly address common challenges in medicinal chemistry related to drug metabolism and pharmacokinetics. enamine.net The use of photochemistry is emerging as a powerful method to generate these novel sp³-rich scaffolds. acs.orgchem-space.com
The evolution from simple to structurally complex pyrrolidine cores represents a strategic shift in molecular design, aiming for enhanced therapeutic potential.
Table 1: Comparison of Pyrrolidine Building Block Generations
| Feature | Standard Pyrrolidines | Next-Generation Pyrrolidines (Spirocyclic/Bridged) |
| Structural Complexity | Low to moderate | High |
| Conformational Flexibility | High (pseudorotation) | Low (rigid, constrained) |
| 3D Character (Fsp³) | Moderate | High |
| Synthetic Accessibility | Generally high | Increasingly accessible through novel methods |
| Key Advantage | Versatile scaffold | Enhanced 3D character, improved physicochemical properties |
| Primary Application | General medicinal chemistry | Targeted therapies, overcoming drug resistance |
Integration with Emerging Synthetic Technologies
The utility of building blocks like 1-Fmoc-3-pyrrolidineacetic acid is amplified when combined with emerging synthetic technologies that accelerate and optimize the creation of complex molecules, particularly peptides. beilstein-journals.orgnih.gov The Fmoc protecting group is central to many of these advanced methods. altabioscience.compeptidemachines.com
Automated Solid-Phase Peptide Synthesis (SPPS): Automation has revolutionized peptide synthesis, and the Fmoc/t-Bu strategy is the most commonly used approach. beilstein-journals.orgnih.gov Automated synthesizers enable the rapid and efficient assembly of peptide chains, making complex molecules more accessible. altabioscience.compeptidemachines.com High-quality, pure Fmoc-protected amino acids are critical for the success of automated SPPS, as they lead to higher yields, easier purification, and fewer synthesis failures. altabioscience.com
Microwave-Assisted SPPS (MW-SPPS): The application of microwave energy has become a widely adopted tool for synthesizing both routine and "difficult" peptide sequences. nih.govspringernature.com Microwave irradiation significantly reduces the time required for both coupling and Fmoc-deprotection steps, shortening a 15-minute deprotection to as little as 3 minutes and completing most couplings in 5 minutes. nih.govspringernature.com This technology not only speeds up the process but also improves the quality and yield of the final peptide, even for challenging syntheses like histidine-containing peptides. nih.govnih.gov
Artificial Intelligence (AI) in Peptide Design: AI and machine learning are transforming peptide-based drug discovery. oup.commdpi.com AI platforms can now explore vast digital libraries of potential peptide compounds, built from both natural and non-canonical amino acids, to predict binding affinity, membrane permeability, and other key properties in silico. ai-techpark.com This computational pre-screening focuses wet-lab efforts on the most promising candidates, drastically accelerating discovery timelines. mdpi.comai-techpark.com Building blocks like this compound are essential components for synthesizing the novel peptide sequences designed by these AI tools.
Table 2: Impact of Emerging Technologies on Peptide Synthesis with Fmoc Building Blocks
| Technology | Principle | Key Advantage for Synthesis |
| Automated SPPS | Stepwise addition of amino acids on a solid support in an automated instrument. | Increased throughput, reproducibility, and efficiency for complex peptide production. nih.gov |
| Microwave-Assisted SPPS | Use of microwave energy to accelerate chemical reactions (coupling and deprotection). | Drastic reduction in synthesis time (hours instead of days) and improved peptide purity. nih.govspringernature.com |
| AI-Driven Design | Computational algorithms predict and design novel peptide sequences with desired properties. | Accelerates the discovery of lead candidates by pre-validating them in silico, saving time and resources. mdpi.comai-techpark.com |
Theoretical Studies on Reactivity and Selectivity
Computational and theoretical studies provide deep insights into the fundamental chemical behavior of molecules, guiding synthetic strategy and catalyst design. For pyrrolidine-based systems, these studies are crucial for understanding their conformational preferences and reaction mechanisms.
Conformational Analysis: The pyrrolidine ring is not planar and undergoes a process called pseudorotation, which influences its three-dimensional shape. researchgate.net Theoretical methods, including Density Functional Theory (DFT), have been used to reinvestigate the conformational energies of the pyrrolidine ring, such as the preference for the N-H bond to be in an axial or equatorial position. acs.org Such studies are vital for predicting the shape of a pyrrolidine-containing molecule and how it will interact with a biological target. researchgate.net
Reaction Mechanisms and Selectivity: DFT calculations are also employed to explore the mechanisms of reactions involving pyrrolidine synthesis and functionalization. For example, theoretical studies on the 1,3-dipolar cycloaddition reactions to form pyrrolidines have helped to understand the factors controlling regio- and diastereoselectivity. acs.org By analyzing the transition state energies of different reaction pathways, chemists can predict the most likely outcome and design reaction conditions to favor the desired product. acs.org This predictive power is essential for the stereoselective synthesis of complex molecules. rsc.org
These theoretical approaches, while not always performed on this compound itself, build a foundational understanding of the reactivity and stereochemistry of the pyrrolidine scaffold, which is directly applicable to its use in synthesis.
Interdisciplinary Research Incorporating this compound
The unique structural features of this compound and related non-canonical amino acids (ncAAs) make them valuable tools in a variety of scientific fields beyond traditional organic synthesis. acs.orgnih.gov
Medicinal Chemistry and Drug Discovery: The pyrrolidine ring is a privileged scaffold found in numerous natural products and approved drugs. researchgate.net The incorporation of constrained amino acids like pyrrolidine derivatives into peptides is a key strategy for developing peptidomimetics with improved stability, selectivity, and therapeutic potential. rsc.orgnih.gov These building blocks are used to create novel agents with anticonvulsant, antibacterial, and kinase-inhibiting activities. nih.gov
Chemical Biology: In chemical biology, ncAAs are incorporated into proteins to serve as probes for studying biological processes. acs.org The unique side chain of this compound can be used to introduce specific functionalities, such as spectroscopic probes or reactive handles for bioconjugation, into a peptide or protein. acs.orgnih.gov This allows researchers to investigate protein structure, function, and interactions within a cellular environment.
Materials Science: The ability of pyrrolidine-functionalized molecules to act as organocatalysts is being harnessed in materials science. rsc.org Chiral pyrrolidines are being incorporated into advanced materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). rsc.orgbohrium.com These functionalized frameworks can act as heterogeneous catalysts for asymmetric reactions, combining the catalytic activity of the pyrrolidine with the stability and recyclability of the solid support. bohrium.com
Broader Impact on Academic Chemical Sciences
The development and application of specialized building blocks like this compound have a far-reaching impact on the chemical sciences. They are part of a larger movement towards creating more sophisticated and functional molecules.
The availability of a diverse array of non-canonical amino acids, including conformationally constrained ones, has fundamentally expanded the toolbox available to peptide chemists and drug designers. nih.govacs.org It allows for the creation of peptides and proteins with novel structures and functions that are not accessible using only the 20 canonical amino acids. nih.govacs.org This has led to the design of peptide-based therapeutics with enhanced stability against enzymatic degradation and improved pharmacological profiles. nih.gov
Furthermore, the synthesis of these complex building blocks drives innovation in synthetic methodology itself. mdpi.com The need to construct stereochemically rich and functionally dense molecules like spirocyclic and bridged pyrrolidines encourages the development of new catalytic methods and synthetic strategies. enamine.netacs.org Ultimately, these advanced building blocks empower chemists to tackle increasingly complex molecular targets, pushing the boundaries of what is possible in drug discovery, chemical biology, and materials science, and laying the groundwork for future scientific breakthroughs. youtube.com
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for 1-Fmoc-3-pyrrolidineacetic acid to ensure stability and safety in laboratory settings?
- Methodological Guidance :
- Handling : Use nitrile or neoprene gloves inspected for integrity before use. Avoid skin contact by employing proper glove-removal techniques (e.g., rolling gloves off without touching the outer surface) .
- Storage : Store at 2–8°C in airtight containers under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group. Ensure desiccants are used to minimize moisture exposure .
- Ventilation : Conduct experiments in fume hoods with adequate airflow to mitigate inhalation risks. Respiratory protection (e.g., N95 masks) is advised for prolonged exposure .
Q. How can researchers optimize solid-phase peptide synthesis (SPPS) protocols using this compound to minimize side reactions?
- Methodological Guidance :
- Coupling Conditions : Use coupling agents like PyBOP/HOBt (benzotriazole-1-yl-oxy-tris-pyrrolidinophosphonium hexafluorophosphate with hydroxybenzotriazole) at 0.1–0.3 M equivalents to enhance reaction efficiency and reduce racemization .
- Deprotection : Employ 20% piperidine in DMF (v/v) for Fmoc removal, with reaction times optimized to 5–10 minutes to prevent premature cleavage of acid-labile side chains .
- Monitoring : Track coupling efficiency via Kaiser or chloranil tests to detect free amines and ensure complete amino acid incorporation .
Advanced Research Questions
Q. What analytical techniques are critical for resolving structural ambiguities in this compound during purity assessment?
- Methodological Guidance :
- Chromatography : Reverse-phase HPLC (C18 column) with gradients of 0.1% TFA in water/acetonitrile (5–95% over 30 min) resolves impurities. Retention times should be cross-referenced with standards .
- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight ([M+H]+ expected for C23H23NO4: 378.17 g/mol). 1H/13C NMR in DMSO-d6 identifies stereochemical integrity (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) .
- X-ray Crystallography : For absolute configuration verification, co-crystallize with chiral auxiliaries (e.g., L-proline derivatives) .
Q. How does the substitution pattern of this compound influence peptide backbone conformation compared to proline derivatives?
- Methodological Guidance :
- Conformational Analysis : Circular dichroism (CD) spectroscopy in trifluoroethanol/water mixtures reveals differences in α-helix or β-sheet propensity. Compare with pseudo-proline derivatives (e.g., Fmoc-Pro(3-Ph)-OH) to assess steric effects .
- Molecular Dynamics (MD) : Simulate peptide folding using AMBER or GROMACS with explicit solvent models. Focus on dihedral angles (φ/ψ) around the pyrrolidine ring to quantify conformational restrictions .
- Aggregation Studies : Use dynamic light scattering (DLS) to monitor aggregation kinetics in aqueous buffers. Correlate with HPLC retention shifts caused by hydrophobic interactions .
Q. What strategies mitigate racemization during the incorporation of this compound into peptide sequences?
- Methodological Guidance :
- Low-Temperature Coupling : Perform reactions at 4°C to reduce base-catalyzed racemization. Pre-cool DMF and coupling reagents .
- Additives : Include 0.1 M HOBt or Oxyma Pure to suppress epimerization during activation .
- Post-Synthesis Analysis : Use Marfey’s reagent (FDAA) for chiral derivatization and HPLC-based enantiomer quantification .
Contradictions and Validation
- Stability in Solvents : While SDS sheets recommend DMF for dissolution , some evidence suggests acetonitrile/water mixtures improve solubility for HPLC analysis . Validate solvent compatibility via TLC monitoring.
- Purity Thresholds : Commercial sources cite ≥95% purity , but advanced applications (e.g., crystallography) may require ≥99% purity via preparative HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
